molecular formula C12H7N3O7 B2813677 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 332054-11-2

5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2813677
CAS RN: 332054-11-2
M. Wt: 305.202
InChI Key: FURBPYAQTGCYBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of substituted 2- (6-nitrobenzo [1,3]dioxol-5-yl)-1-aryl ethanols and 2- (6-nitrobenzo [1,3]dioxol-5-yl)-propionic acid ethyl esters from the reaction of 5-chloromethyl-6-nitrobenzo [1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using the tetrakis (dimethylamino)ethylene (TDAE) methodology .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the benzodioxole unit in a related compound was found to be oriented at a dihedral angle of 61.45 (6) with respect to the methoxy-substituted phenyl ring . The nitro group was not co-planar to the benzene ring to which it was attached, making a dihedral angle of 31.86 (17) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties were evaluated for their anticancer activity against various cancer cell lines . Another study reported the synthesis of substituted 2- (6-nitrobenzo [1,3]dioxol-5-yl)-1-aryl ethanols and 2- (6-nitrobenzo [1,3]dioxol-5-yl)-propionic acid ethyl esters from the reactions of 5-chloromethyl-6-nitrobenzo [1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the aromatic protons in benzo [d] [1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing a variety of pyrimidine-2,4,6(1H,3H,5H)-trione derivatives, exploring different acylation, condensation, and cyclocondensation reactions. These processes yield compounds with potential biological activities and offer insight into the structural aspects of these molecules. For example, Tolkunov et al. (2013) described the synthesis of 6-R-5-aryl-5,6-dihydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidine-1,3(2H,4H)-diones through acylation and cyclocondensation reactions, highlighting the chemical versatility of the pyrimidine trione structure Tolkunov et al., 2013.

Potential Biological Activities

Several studies have focused on modifying the pyrimidine-2,4,6-trione structure to evaluate their biological activities, particularly as antimicrobial and anticancer agents. For instance, Laxmi et al. (2012) synthesized coumarin pyrazole pyrimidine trione derivatives and evaluated their antibacterial activity, demonstrating moderate to good efficacy against various microorganisms Laxmi et al., 2012. Furthermore, compounds incorporating the pyrimidine-2,4,6-trione structure have been explored for their radiosensitizing properties against cancer cell lines, indicating a promising area for cancer treatment research Reddy et al., 2010.

Future Directions

The future directions for research on similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, more studies could be conducted to explore the utility of these compounds in various applications, such as their potential use as anticancer agents .

properties

IUPAC Name

5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O7/c16-10-6(11(17)14-12(18)13-10)1-5-2-8-9(22-4-21-8)3-7(5)15(19)20/h1-3H,4H2,(H2,13,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURBPYAQTGCYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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